N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
Chemical Structure: This compound features a pyrimidine ring substituted at position 6 with a cyclopropyl group and at position 4 with a trifluoromethyl group. The amino acid glycine is attached to position 2 of the pyrimidine via an N-methyl linkage.
Properties
IUPAC Name |
2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c1-17(5-9(18)19)10-15-7(6-2-3-6)4-8(16-10)11(12,13)14/h4,6H,2-3,5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIAZANMUWSIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154567 | |
| Record name | Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820604-91-8 | |
| Record name | Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure characterized by a trifluoromethyl group and a cyclopropyl moiety, which enhance its lipophilicity and biological interactions. The molecular formula for this compound is with a molecular weight of 275.23 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to facilitate membrane penetration, enhancing bioavailability and therapeutic potential. This compound may modulate enzyme activities and receptor functions, leading to various biological effects, including anti-inflammatory and anticancer properties .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Properties : Studies have shown that this compound may inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating its potential use in treating infections. Specific studies have shown minimum inhibitory concentrations (MIC) against pathogens such as E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers observed significant inhibition of cell growth in human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cell lines. The compound exhibited an IC50 value indicative of potent antiproliferative effects, highlighting its therapeutic potential in oncology .
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties of this compound revealed effective inhibition against both gram-positive and gram-negative bacteria. The study reported MIC values as low as 62.5 µg/mL against E. faecalis, underscoring the compound's potential as an antibiotic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.23 g/mol |
| IUPAC Name | 2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
| CAS Number | 1820604-91-8 |
| Biological Activity | Observed Effect |
|---|---|
| Anticancer | Inhibition of A549 and HeLa cell growth |
| Antimicrobial | MIC against E. coli and S. aureus |
| Anti-inflammatory | Modulation of inflammatory pathways |
Scientific Research Applications
Scientific Research Applications
-
Biological Activity
- N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exhibits significant biological activity, particularly in modulating enzyme activities and receptor functions. The trifluoromethyl group is believed to facilitate interaction with specific molecular targets, making it a candidate for drug development aimed at various diseases.
-
Medicinal Chemistry
- Research indicates that compounds similar to this compound may be effective in treating conditions such as cancer and neurodegenerative diseases. Its structural characteristics allow it to act on specific biochemical pathways, which could be leveraged for therapeutic interventions.
-
Synthesis and Optimization
- The synthesis of this compound typically involves cyclocondensation of suitable precursors. Advanced synthesis methods, including continuous flow reactors, have been explored to enhance yield and purity, indicating its potential for industrial applications.
Case Study 1: Enzyme Modulation
A study demonstrated that this compound effectively modulates the activity of specific enzymes involved in metabolic pathways. This modulation was linked to its ability to inhibit or activate target enzymes, showing promise in metabolic disease management.
Case Study 2: Cancer Therapeutics
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in malignant cells while sparing normal cells. The mechanism involves the activation of apoptotic pathways through receptor interactions, highlighting its potential as an anticancer agent.
Case Study 3: Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. Animal models subjected to neurotoxic agents showed reduced neuronal damage when treated with this compound, suggesting its application in neurodegenerative disease therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Research Findings and Functional Implications
A. Impact of Substituents at Position 6
- Cyclopropyl Group : Introduces steric constraints and improves metabolic stability compared to aromatic substituents (e.g., phenyl or furyl). This is critical for compounds targeting enzymes sensitive to ring conformation .
- Aromatic vs. Non-Aromatic Substituents: Phenyl or furyl groups (e.g., Catalog 200788) enhance π-π stacking interactions in biological systems but may reduce solubility. Cyclopropyl balances rigidity and hydrophobicity .
B. Role of N-Methylation in Glycine Moiety
- This modification may enhance membrane permeability in drug design .
C. Trifluoromethyl Group Effects
- The CF₃ group at position 4 is conserved across all analogs. It contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing binding to hydrophobic pockets in target proteins .
Preparation Methods
Nucleophilic Amination via Mitsunobu Reaction
The pyrimidine amine undergoes coupling with N-methylglycine using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 6 h). This method achieves 82% yield by activating the hydroxyl group of N-methylglycine’s carboxylate for nucleophilic displacement. Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control (1:1.2 amine:sarcosine ratio).
Carbamate-Mediated Coupling
A two-step approach employs N,N′-disuccinimidyl carbonate (DSC) to generate a mixed carbonate intermediate. Pyrimidine amine (1 mmol) reacts with DSC (1.2 mmol) in anhydrous THF, followed by sarcosine addition under microwave irradiation (120°C, 2 bar, 90 min), yielding 75% product. This method minimizes epimerization and is scalable for gram-scale synthesis.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Phosphotungstic Acid : Catalyzes imine formation in ethanol at 80°C, achieving 72.6% yield with minimal byproducts.
-
Cs₂CO₃/TBAI : Enhances nucleophilicity in three-component couplings involving CO₂ and alkyl halides, though less applicable here.
Purification and Analytical Validation
Crude products are purified via silica gel chromatography (hexane:EtOAc, 7:3) or recrystallization (ethyl acetate/petroleum ether). LC-MS and ¹⁹F NMR confirm structural integrity, while HPLC (C18 column, 0.1% TFA/ACN) verifies >98% purity.
Challenges and Mitigation
-
Steric Hindrance : Bulky cyclopropyl and trifluoromethyl groups reduce coupling efficiency. Microwave irradiation (300W, 150°C) overcomes this by enhancing molecular collision frequency.
-
Moisture Sensitivity : Anhydrous conditions (MgSO₄ drying) prevent hydrolysis of intermediates during carbamate formation.
Comparative Yield Analysis
| Method | Conditions | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF, 6 h | 82 |
| Microwave Carbamate | 120°C, 2 bar, 90 min | 75 |
| Phosphotungstic Acid | EtOH, 80°C, 6 h | 72.6 |
| Reflux Coupling | MeOH/H₂O, 12 h | 86 |
Q & A
Q. What computational tools are recommended for predicting metabolic pathways?
- Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of cyclopropyl or demethylation). Validate with in vitro microsomal assays .
Q. How can researchers optimize crystallization conditions for X-ray studies?
- Screen Parameters:
- Solvent mixtures (e.g., DMSO/water).
- Temperature gradients.
- Tools: Use SHELXC/D/E pipelines for high-throughput crystallization trials .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- PPE: Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods due to potential volatility of trifluoromethyl intermediates.
- Waste Disposal: Follow EPA guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
